molecular formula C9H10N2O2S B1294823 2-Benzothiazolamine, 5,6-dimethoxy- CAS No. 6294-52-6

2-Benzothiazolamine, 5,6-dimethoxy-

Cat. No. B1294823
CAS RN: 6294-52-6
M. Wt: 210.26 g/mol
InChI Key: KJRDZJGBIBLGKB-UHFFFAOYSA-N
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Description

2-Benzothiazolamine, 5,6-dimethoxy- is a chemical compound with the molecular formula C9H10N2O2S and a molecular weight of 210.26 . It is also known as 5,6-Dimethoxy-1,3-benzothiazol-2(3H)-imine .


Molecular Structure Analysis

The molecular structure of 2-Benzothiazolamine, 5,6-dimethoxy- consists of a benzothiazolamine core with two methoxy groups attached at the 5 and 6 positions .

Scientific Research Applications

1. Synthesis of 2-Benzothiazolamine and Its Derivatives

  • Summary of Application: 2-Benzothiazolamine and its derivatives are synthesized using a nickel (0)-catalyzed reaction of 1,2-aminoiodoarenes with thioureas . This provides a facile, site-specific, and general synthetic procedure under non-oxidative conditions .
  • Methods of Application: The reaction is carried out in the presence of a nickel (0) complex . The 1,2-aminoiodoarenes undergo a reaction with thioureas to produce 2-benzothiazolamine and its derivatives .
  • Results or Outcomes: The method provides a general synthetic procedure for 2-benzothiazolamine and its derivatives .

2. Biologically Active Derivatives of 2-Aminobenzothiazole

  • Summary of Application: 2-Aminobenzothiazole and its derivatives are used in the design of biologically active compounds . They have a pronounced spectrum of biological activity, exhibiting antiviral, antimicrobial, anti-inflammatory, antidiabetic, analgesic, antioxidant, anti-depressant, anticonvulsant, antianginal, anti-tumor, and immunomodulatory effects .
  • Methods of Application: The synthesis of 2,5,6-trisubstituted 2-aminobenzothiazoles was carried out by many researchers . The starting 5,6-substituted derivatives of 2-aminobenzothiazole were synthesized from readily available 3,4-substituted anilines in the presence of KSCN and Br2 .
  • Results or Outcomes: The synthesized compounds have a wide range of biological activities, making them useful in medicinal chemistry .

3. Green Chemistry and Multicomponent Reaction

  • Summary of Application: The synthesis of 2-aminobenzothiazole derivatives has been carried out in the context of the concept of green synthesis . One-pot multicomponent reactions with the participation of 2-aminobenzothiazole are a promising trend in the synthesis of its bioactive derivatives .
  • Methods of Application: In most reactions, H2O is used as a non-toxic and widely available solvent which significantly reduces the cost of the process . In this case, catalytic reactions are priority, allowing to reduce the impact on the environment .
  • Results or Outcomes: The one-pot multicomponent reactions with the participation of 2-aminobenzothiazole have a number of advantages: they are simple in experimental execution, are characterized by high yields of the target products in a relatively short reaction time, and more often proceed in the absence of a solvent .

4. Synthesis of Novel Benzamide Compounds

  • Summary of Application: A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .
  • Methods of Application: The synthesis was performed using TEA as base and THF as solvent . 2,3-Dimethoxybenzamides were obtained in yields 43–50%, while 3-acetoxy-2-methylbenzamides were prepared in high yields 40–72% .
  • Results or Outcomes: The synthesized benzamide compounds showed effective total antioxidant, free radical scavenging, and metal chelating activity . They also exhibited in vitro growth inhibitory activity against different bacteria .

5. Antiviral and Antimicrobial Applications

  • Summary of Application: Benzothiazoles (BTAs), including 2-aminobenzothiazole derivatives, have a pronounced spectrum of biological activity, exhibiting antiviral and antimicrobial effects .
  • Methods of Application: The synthesis of 2-aminobenzothiazole derivatives is carried out using various methods, including one-pot multicomponent reactions .
  • Results or Outcomes: The synthesized 2-aminobenzothiazole derivatives have shown significant antiviral and antimicrobial activities .

6. Anti-Inflammatory and Antidiabetic Applications

  • Summary of Application: 2-aminobenzothiazole derivatives also exhibit anti-inflammatory and antidiabetic effects .
  • Methods of Application: The synthesis of these derivatives is carried out using various methods, including one-pot multicomponent reactions .
  • Results or Outcomes: The synthesized 2-aminobenzothiazole derivatives have shown significant anti-inflammatory and antidiabetic activities .

properties

IUPAC Name

5,6-dimethoxy-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2S/c1-12-6-3-5-8(4-7(6)13-2)14-9(10)11-5/h3-4H,1-2H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJRDZJGBIBLGKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=C(S2)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6073368
Record name 2-Benzothiazolamine, 5,6-dimethoxy-
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Molecular Weight

210.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzothiazolamine, 5,6-dimethoxy-

CAS RN

6294-52-6
Record name 5,6-Dimethoxy-2-benzothiazolamine
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Record name Benzothiazole, 2-amino-5,6-dimethoxy-
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Record name 6294-52-6
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Record name 2-Benzothiazolamine, 5,6-dimethoxy-
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Record name 5,6-dimethoxy-1,3-benzothiazol-2-amine
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